2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes methoxybenzyl and methoxyphenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-methoxybenzylamine: This can be achieved by reducing 4-methoxybenzaldehyde using a reducing agent such as sodium borohydride.
Synthesis of 4-methoxyphenylacetic acid: This involves the reaction of 4-methoxybenzylamine with chloroacetic acid under basic conditions.
Formation of the imidazolidinone ring: This step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the imidazolidinone ring.
Final coupling reaction: The final step involves coupling the imidazolidinone intermediate with N-phenylacetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxy groups and imidazolidinone ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzylamine
- 4-methoxyphenylacetic acid
- N-phenylacetamide
Comparison
Compared to similar compounds, 2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is unique due to its imidazolidinone ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H25N3O5 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H25N3O5/c1-33-21-12-8-18(9-13-21)17-28-23(16-24(30)27-19-6-4-3-5-7-19)25(31)29(26(28)32)20-10-14-22(34-2)15-11-20/h3-15,23H,16-17H2,1-2H3,(H,27,30) |
InChI Key |
NHKMDROPUVQBTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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